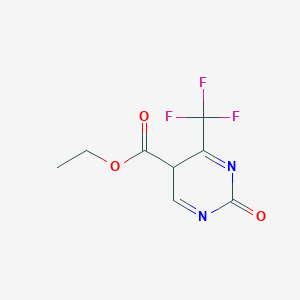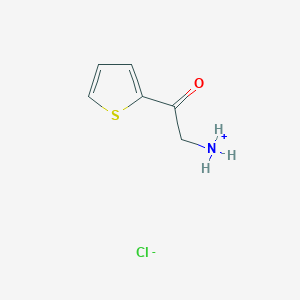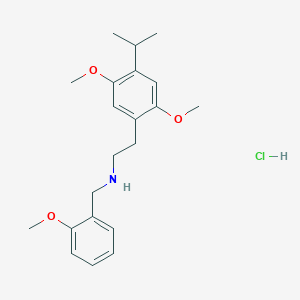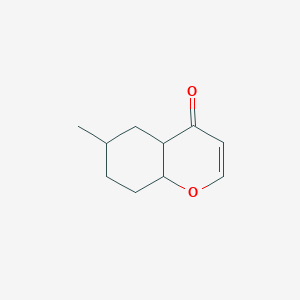
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione, also known as 3,7-Dimethylxanthine-d6, is a deuterated derivative of theobromine. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification can influence the compound’s physical and chemical properties, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione typically involves the deuteration of theobromine. The process begins with theobromine as the starting material, which undergoes a series of reactions to replace hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterated reagents and ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination with non-deuterated species.
化学反応の分析
Types of Reactions
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated derivatives.
Reduction: Reduction reactions can convert the compound into different deuterated forms.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum deuteride. Reaction conditions are typically mild to moderate temperatures and pressures to preserve the deuterium atoms.
Major Products Formed
The major products formed from these reactions are various deuterated derivatives of the original compound, which can be used for further research and applications.
科学的研究の応用
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the development of new materials and compounds with enhanced properties due to the presence of deuterium.
作用機序
The mechanism of action of 3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione involves its interaction with molecular targets and pathways similar to those of theobromine. The presence of deuterium can alter the compound’s binding affinity and metabolic stability, leading to differences in its biological effects. The compound may interact with adenosine receptors, phosphodiesterases, and other enzymes involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Theobromine: The non-deuterated form of the compound, commonly found in cocoa and chocolate.
Caffeine: A structurally similar compound with additional methyl groups, known for its stimulant effects.
Theophylline: Another methylxanthine derivative with bronchodilator properties.
Uniqueness
3,7-Bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research applications where isotopic labeling is required.
特性
分子式 |
C7H10N4O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
3,7-bis(trideuteriomethyl)-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H10N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3-5H,1-2H3,(H,9,12,13)/i1D3,2D3 |
InChIキー |
QLGDDVAGJMVLJM-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=NC2C1C(=O)NC(=O)N2C([2H])([2H])[2H] |
正規SMILES |
CN1C=NC2C1C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B12352238.png)

![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)
![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)


![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)




